molecular formula C12H22Cl2N4 B1486100 2-(1-Pyrrolidinylmethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride CAS No. 2204054-12-4

2-(1-Pyrrolidinylmethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride

Cat. No. B1486100
CAS RN: 2204054-12-4
M. Wt: 293.23 g/mol
InChI Key: IKIQVJPZKSEKMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzodiazepines are a class of drugs that have a chemical structure based on a core formed by the fusion of benzene and diazepine rings . They are widely used for several indications, including as tranquilizers, due to their ability to effectively bind to various molecular biotargets .


Synthesis Analysis

Benzodiazepines and their derivatives can be synthesized through various methods. For instance, one approach involves the construction of a 1,4-diazepine core via functionalization of pyrrole derivatives . Another strategy reported for the synthesis of fused heterocyclic compounds involves an AgSbF6/gold-complex catalyzed one-pot cascade transformation .


Molecular Structure Analysis

The molecular structure of benzodiazepines is based on a core formed by the fusion of benzene and diazepine rings . Different compounds have different side groups attached to this central structure in position 1, 2, 5, or 7. The different side groups affect the binding of the molecule to the GABA A receptor and so can modulate the pharmacological properties .


Chemical Reactions Analysis

The first approach to the synthesis of these compounds is based on the construction of a 1,4-diazepine core via functionalization of pyrrole derivatives . There are examples of constructing an arene-annulated diazepinone core on the basis of o-pyrroloanilines .

Future Directions

The synthesis of organometallic compounds with potential pharmacological activity has attracted the attention of many research groups . These compounds merit further attention regarding their potential biological effects, not only in terms of psychoactive drugs but also in the search for drug replacements, for example, for cancer treatments .

properties

IUPAC Name

2-(pyrrolidin-1-ylmethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4.2ClH/c1-2-6-15(5-1)10-11-8-12-9-13-4-3-7-16(12)14-11;;/h8,13H,1-7,9-10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKIQVJPZKSEKMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=NN3CCCNCC3=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Pyrrolidinylmethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-Pyrrolidinylmethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride
Reactant of Route 2
Reactant of Route 2
2-(1-Pyrrolidinylmethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride
Reactant of Route 3
Reactant of Route 3
2-(1-Pyrrolidinylmethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride
Reactant of Route 4
Reactant of Route 4
2-(1-Pyrrolidinylmethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride
Reactant of Route 5
2-(1-Pyrrolidinylmethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride
Reactant of Route 6
2-(1-Pyrrolidinylmethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.